![molecular formula C7H12N2O B1308956 5-Aminomethyl-3-isopropylisoxazole CAS No. 543713-30-0](/img/structure/B1308956.png)
5-Aminomethyl-3-isopropylisoxazole
Overview
Description
5-Aminomethyl-3-isopropylisoxazole is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.19 . It appears as a liquid .
Molecular Structure Analysis
The InChI code for 5-Aminomethyl-3-isopropylisoxazole is 1S/C7H12N2O/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4,8H2,1-2H3 . The InChI key is MKXNIPKWBZUUAJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Aminomethyl-3-isopropylisoxazole is a liquid and it should be stored at 0-8°C .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Isoxazole rings, such as those found in 5-Aminomethyl-3-isopropylisoxazole, are a common structural motif in many pharmaceuticals due to their biological activity. This compound can serve as a scaffold for developing new drugs with potential anticancer, antioxidant, antibacterial, and antimicrobial properties . Its versatility allows for the creation of a wide variety of functionalized derivatives, expanding the drug-like chemical space available to medicinal chemists.
Metal-Free Synthetic Routes
The compound is instrumental in the development of metal-free synthetic strategies for isoxazole synthesis. Traditional methods often employ metals like Cu(I) or Ru(II), which have drawbacks such as toxicity and environmental impact. Utilizing 5-Aminomethyl-3-isopropylisoxazole can lead to more eco-friendly and sustainable synthetic processes .
Nanocatalysis
The compound’s potential in nanocatalysis is significant, as it could be used to create catalysts at the nanoscale. These nanocatalysts might exhibit unique properties, such as increased surface area and reactivity, which can be advantageous in numerous chemical processes .
Anticancer Drug Design
Leveraging the isoxazole moiety, researchers can design novel anticancer drugs. The compound’s structure allows for the attachment of various functional groups, which can interact with cancer cells in specific ways, potentially leading to new treatments .
Diversity-Oriented Synthesis
5-Aminomethyl-3-isopropylisoxazole can be a key player in diversity-oriented synthesis, a strategy aimed at producing a wide array of structurally diverse molecules. This approach is crucial for discovering new biological probes and potential therapeutic agents .
Future Directions
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives can act as a dipolarophile in (3 + 2) cycloaddition reactions . This suggests that 5-Aminomethyl-3-isopropylisoxazole may interact with its targets through similar mechanisms.
Biochemical Pathways
Isoxazole derivatives are known to be involved in a wide range of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with isoxazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
(3-propan-2-yl-1,2-oxazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXNIPKWBZUUAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424355 | |
Record name | 5-Aminomethyl-3-isopropylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
543713-30-0 | |
Record name | 5-Aminomethyl-3-isopropylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(propan-2-yl)-1,2-oxazol-5-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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